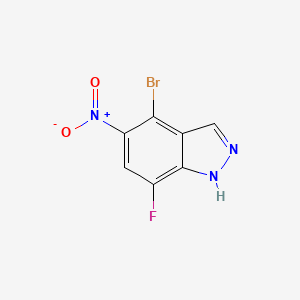

4-Bromo-7-fluoro-5-nitro-1H-indazole

Description

Significance of the Indazole Core in Contemporary Organic and Medicinal Chemistry

The indazole nucleus is a cornerstone in the design and synthesis of therapeutic agents. nih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govchembk.com A notable application of the indazole scaffold is in the development of protein kinase inhibitors, a critical class of drugs for cancer therapy. researchgate.netnih.gov The ability of the indazole ring to form key interactions, such as hydrogen bonds and π-stacking, with the active sites of kinases makes it an ideal pharmacophore for this purpose. researchgate.net Consequently, numerous indazole-based compounds, such as Pazopanib and Niraparib, have been successfully developed and approved for clinical use, underscoring the therapeutic importance of this heterocyclic system. nih.govresearchgate.net

Impact of Halogen and Nitro Substitutions on Indazole Ring System Reactivity and Properties

The introduction of halogen and nitro groups onto the indazole ring system profoundly influences its electronic properties and chemical reactivity.

Halogen Substituents (Bromo and Fluoro): The presence of a bromine atom at the 4-position and a fluorine atom at the 7-position significantly alters the electron distribution of the indazole core. Fluorine, being the most electronegative element, can enhance the binding affinity of the molecule to biological targets and improve metabolic stability. The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the straightforward introduction of diverse chemical moieties to build more complex molecular architectures. mdpi.com

Nitro Substituent: The nitro group at the 5-position is a strong electron-withdrawing group. This deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com Perhaps more importantly, the nitro group can be readily reduced to an amino group. This transformation is a key step in many synthetic pathways, as the resulting aniline (B41778) derivative is a crucial building block for constructing a wide array of functional groups and for forming amide or sulfonamide linkages, which are prevalent in many drug molecules. mdpi.com Studies on nitro-substituted indazoles have shown that these electron-withdrawing groups can also increase the molecule's sensitivity to hydrolysis. nih.gov

Overview of Research Directions for 4-Bromo-7-fluoro-5-nitro-1H-indazole as a Key Intermediate

While dedicated research focusing solely on this compound is limited, its chemical structure strongly suggests its primary role as a highly valuable and versatile intermediate in multi-step organic synthesis. The strategic placement of three distinct functional groups—bromo, fluoro, and nitro—on the indazole scaffold makes it an ideal starting material for the synthesis of complex, highly functionalized target molecules.

The research utility of this compound lies in the sequential and selective manipulation of its functional groups. For instance, the bromo group can be used for a cross-coupling reaction to introduce a new carbon-carbon or carbon-heteroatom bond. Subsequently, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form another heterocyclic ring. This synthetic versatility makes this compound a prime candidate for use in the synthesis of libraries of compounds for drug discovery screening, particularly for targets like protein kinases. nih.govucsf.edu The synthesis of related substituted 3-aminoindazoles, such as 7-bromo-4-chloro-1H-indazol-3-amine, highlights the importance of such halogenated intermediates in the development of potent therapeutics like the anti-HIV agent Lenacapavir. mdpi.com

Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-fluoro-5-nitro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN3O2/c8-6-3-2-10-11-7(3)4(9)1-5(6)12(13)14/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPIBTVZNDDQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C2C=NNC2=C1F)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 7 Fluoro 5 Nitro 1h Indazole and Its Precursors

Strategies for Constructing the Substituted Indazole Ring System

The formation of the bicyclic indazole core is a critical step, with numerous methods developed to achieve this structure from various starting materials.

Cyclization reactions are a foundational approach to building the indazole ring. These methods typically involve forming the crucial N-N bond of the pyrazole (B372694) moiety late in the synthetic sequence.

One common strategy involves the diazotization of ortho-substituted anilines. For instance, o-toluidines can undergo diazotization followed by an intramolecular ring closure that involves the methyl group to yield the 1H-indazole core chemicalbook.com. A similar and widely applicable method uses 2-aminomethyl-phenylamines, which can be converted to indazoles through an N-N bond-forming oxidative cyclization organic-chemistry.org. This reaction is often promoted by reagents like ammonium (B1175870) molybdate and hydrogen peroxide, proceeding through the oxidation of the anilinic nitrogen to a nitroso intermediate, which then undergoes cyclization organic-chemistry.org.

Another powerful set of methods begins with hydrazones. Arylhydrazones can be cyclized via direct aryl C-H amination using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or iodine to form the 1H-indazole ring system nih.gov. The choice of precursor can be expanded to include o-halobenzaldehydes or ketones, which upon condensation with hydrazine (B178648), yield 1H-indazoles chemicalbook.com. For example, an o-fluorobenzaldehyde can be converted to its oxime intermediate and subsequently cyclized with hydrazine in high yield chemicalbook.com.

| Starting Material | Key Reagents/Conditions | Description | Reference |

|---|---|---|---|

| o-Toluidine | NaNO₂, Acetic Acid | Involves diazotization followed by ring closure involving the ortho-methyl group. | chemicalbook.com |

| 2-Aminomethyl-phenylamines | (NH₄)₂MoO₄, H₂O₂ | An N-N bond-forming oxidative cyclization that proceeds through a nitroso intermediate. | organic-chemistry.org |

| Arone Hydrazones | Iodine, PIFA | Direct intramolecular aryl C-H amination to form the N-N bond. | nih.gov |

| o-Halobenzaldehydes | Hydrazine | Condensation with hydrazine followed by cyclization. | chemicalbook.com |

Transition-metal catalysis has emerged as a highly efficient tool for constructing functionalized indazole derivatives, offering improved functional group tolerance and structural complexity mdpi.comnih.gov. These methods often involve C-H activation and annulation sequences.

Rhodium(III) catalysts, often in conjunction with a copper(II) co-catalyst, are effective in synthesizing 1H-indazoles through sequential C-H bond activation and intramolecular cascade annulation mdpi.com. For example, Rh(III)-catalyzed [4+1] annulation of azoxy compounds with diazoesters provides a route to 2H-indazoles academindex.com.

Palladium-catalyzed reactions are also prominent. A general synthesis of 3-aminoindazoles starts from 2-bromobenzonitriles, involving a palladium-catalyzed arylation of benzophenone hydrazone, followed by an acidic deprotection and cyclization sequence organic-chemistry.org. Intramolecular C-N bond formation can also be achieved via palladium-catalyzed amination of N-aryl-N'-(o-bromobenzyl)hydrazines to furnish 1-aryl-1H-indazoles researchgate.net.

Copper-catalyzed reactions provide another versatile avenue. Cu(I)-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide are used to synthesize 2H-indazoles, where the catalyst is crucial for both C-N and N-N bond formation organic-chemistry.orgcaribjscitech.com. Additionally, Cu(OAc)₂-mediated N-N bond formation using oxygen as the oxidant allows for the efficient cyclization of ketimine intermediates derived from o-aminobenzonitriles nih.gov.

| Catalyst System | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Rh(III)/Cu(II) | C-H Amidation / Annulation | Imidates and Nitrosobenzenes | mdpi.com |

| Pd(OAc)₂/dppf | Intramolecular Amination | N-aryl-N′-(o-bromobenzyl)hydrazines | researchgate.net |

| CuI/TMEDA | One-pot, Three-component | 2-Bromobenzaldehydes, Primary Amines, NaN₃ | caribjscitech.com |

| Cu(OAc)₂ | Oxidative N-N Bond Formation | Ketimines from o-aminobenzonitriles | nih.gov |

Regioselective Introduction of Bromo, Fluoro, and Nitro Groups

The precise placement of substituents on the indazole ring is paramount for defining the final compound's properties. This can be achieved either by functionalizing a pre-formed indazole or by carrying the substituents through the ring-forming reactions on a precursor molecule.

Regioselective bromination of the indazole core is a well-established process. The C-7 position of 4-substituted 1H-indazoles can be selectively brominated using N-bromosuccinimide (NBS) in a solvent like DMF at elevated temperatures nih.govresearchgate.net. This direct and efficient method provides the C-7 halogenated product in good yields, which can then be used in further cross-coupling reactions nih.govresearchgate.net. The reactivity of the indazole ring can be influenced by the substituents present, and computational studies have been used to predict the most likely sites for electrophilic attack researchgate.net.

Alternatively, a synthetic strategy may begin with an already brominated precursor. For example, a synthesis of 5-bromo-4-fluoro-1H-indazole starts with 3-fluoro-2-methylaniline, which is first brominated with NBS in acetonitrile before the indazole ring is formed via a subsequent cyclization reaction google.com. This approach ensures the bromo and fluoro groups are correctly positioned from the outset.

Introducing a fluorine atom onto the indazole ring can be challenging, and success often depends on the chosen strategy. One effective method is to perform a nucleophilic aromatic substitution (SNAr) on a suitable precursor. For instance, 4-bromo-7-fluoro-1H-indazole can be prepared from 4-bromoindazole by reacting it with sodium fluoride in a reaction catalyzed by aminocopper(I) .

A different approach involves building the indazole ring from a starting material that already contains the fluorine atom. A synthesis of 5-bromo-4-fluoro-1H-indazole begins with 3-fluoro-2-methylaniline, thereby incorporating the fluorine atom at the C-4 position from the start google.com. Similarly, the synthesis of other fluorinated indazoles has been achieved starting from commercially available materials like 2,3-difluorobenzoic acid, where the fluorine is carried through multiple synthetic steps before the final indazole ring is formed researchgate.net. For direct fluorination of a pre-existing indazole ring, electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) have been used, although this has been primarily reported for C-3 fluorination organic-chemistry.org.

The introduction of a nitro group at the C-5 position of the indazole ring is a key step. Direct nitration of an indazole ring can be complex and lead to mixtures of isomers. However, specific methods have been developed for other positions, such as the iron-promoted radical C-H nitration at the C-3 position of 2H-indazoles rsc.orgsemopenalex.org.

To achieve the specific 5-nitro substitution pattern required for 4-bromo-7-fluoro-5-nitro-1H-indazole, it is often more strategic to employ a precursor that is already nitrated. A common approach is to start with a substituted 2-methyl-nitrobenzene derivative. For example, the synthesis of 4-bromo-6-fluoro-1H-indole (an indole analog with a similar substitution pattern) begins with 1-bromo-5-fluoro-2-methyl-3-nitrobenzene chemicalbook.com. This precursor undergoes a reaction with dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine, followed by a reductive cyclization using hydrazine and Raney nickel to form the heterocyclic ring chemicalbook.com. This strategy ensures the nitro group is unambiguously placed at the desired position relative to the other substituents before the ring is even formed. This precursor-based approach is generally favored for complex substitution patterns to avoid issues with regioselectivity in the final steps.

Sequence and Order of Substituent Introduction

The arrangement of functional groups on the this compound ring system is critical and dictates the synthetic strategy. The sequence of introducing the bromo, fluoro, and nitro substituents is paramount for a successful synthesis, as the electronic nature of existing groups directs the position of subsequent additions.

A common and effective strategy for constructing substituted indazoles begins with a pre-functionalized benzene (B151609) ring. For the target molecule, a plausible precursor would be a substituted 2-methylaniline or a related benzene derivative where the substituents are already in place before the indazole ring is formed.

Plausible Synthetic Strategy:

Starting Material Selection: A logical starting point could be a fluorinated and nitrated toluene derivative, such as 2-fluoro-4-nitrotoluene. The fluorine atom at position 2 and the nitro group at position 4 would serve as the foundation for the 7-fluoro and 5-nitro positions of the final indazole.

Bromination: The next step would involve the regioselective bromination of the substituted toluene. The directing effects of the existing methyl, fluoro, and nitro groups would need to be carefully considered to achieve bromination at the desired position, ortho to the methyl group, to yield a 2-bromo-6-fluoro-4-nitrotoluene intermediate.

Indazole Ring Formation: With the substituents correctly positioned on the benzene ring, the final key step is the formation of the pyrazole ring to complete the indazole system. This is typically achieved through cyclization reactions. A common method involves the reaction of a substituted 2-methylaniline with a diazotizing agent. In this case, the 2-bromo-6-fluoro-4-nitrotoluene would first need its methyl group converted to an amino group or undergo a reaction sequence that builds the second nitrogen into the ring. An alternative pathway involves the cyclization of a precursor like 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, which upon reaction with reagents like dimethylformamide-dimethyl acetal (DMF-DMA) and subsequent treatment with hydrazine, can form the indazole ring. chemicalbook.com

The regioselectivity of each step is crucial. For instance, electrophilic nitration or bromination reactions are governed by the activating and deactivating nature of the substituents already present on the aromatic ring. A patent for the synthesis of a related isomer, 5-bromo-4-fluoro-1H-indazole, highlights a sequence starting with 3-fluoro-2-methylaniline, followed by bromination, and then a ring-closure reaction. google.com This underscores the principle of establishing the substituent pattern on an aniline (B41778) precursor prior to forming the indazole ring.

Table 1: Comparison of Potential Synthetic Precursors and Cyclization Strategies

| Precursor | Key Transformation Steps | Rationale for Sequence | Reference Example |

|---|---|---|---|

| Substituted 2-Methylaniline (e.g., 3-fluoro-2-methylaniline) | 1. Bromination 2. Nitration 3. Diazotization & Cyclization | Starts with a simple aniline and adds substituents sequentially. Order is critical to control regiochemistry. | Synthesis of 5-bromo-4-fluoro-1H-indazole google.com |

| Substituted 2-Halobenzonitrile (e.g., 2,6-dichlorobenzonitrile) | 1. Regioselective Bromination 2. Reaction with Hydrazine | Builds the indazole ring with an amino group at position 3 by cyclizing a nitrile with hydrazine. | Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine chemrxiv.org |

| Substituted Arylhydrazone | 1. Hydrazone formation 2. Intramolecular Nucleophilic Aromatic Substitution (SNAr) | Forms the N-N bond first, followed by an intramolecular ring closure. Requires an ortho-fluoro activating group. | General synthesis of 1-aryl-5-nitro-1H-indazoles |

Optimization of Synthetic Routes for Yield and Selectivity

Optimizing the synthesis of complex molecules like this compound is essential for maximizing product yield and ensuring high purity by minimizing side-product formation. Key parameters for optimization include the choice of reagents, reaction conditions (temperature, solvent, and time), and purification methods.

Key Optimization Areas:

Reagent Selection: The choice of brominating and nitrating agents significantly impacts selectivity. For bromination, N-bromosuccinimide (NBS) is often preferred over elemental bromine for milder conditions and better regiocontrol. google.com For nitration, non-acidic and non-metallic conditions, such as using trifluoroacetyl nitrate generated in situ, can offer high regioselectivity and avoid harsh acidic environments that might degrade sensitive substrates. researchgate.netnih.gov

Catalysis: The use of catalysts can enhance reaction efficiency. For example, in constructing the indazole ring via coupling reactions, palladium or copper catalysts are often employed. The selection of the appropriate catalyst and ligand system is a key area for optimization to achieve high yields and selectivity.

Table 2: Optimization Parameters for Halogenated Indazole Synthesis

| Synthetic Step | Parameter | Condition A (Lower Yield/Selectivity) | Condition B (Optimized for Higher Yield/Selectivity) | Rationale for Improvement |

|---|---|---|---|---|

| Bromination | Reagent | Br2 in Acetic Acid | N-Bromosuccinimide (NBS) in Acetonitrile | NBS is a milder, more selective brominating agent, reducing side products. |

| Nitration | Reagent | HNO3/H2SO4 | Trifluoroacetyl nitrate (in situ) | Avoids harsh acidic conditions, improving compatibility with sensitive functional groups. researchgate.netnih.gov |

| Ring Closure (from 2-halobenzonitrile) | Reaction Conditions | High temperature, long reaction time | Optimized temperature and use of a specific base (e.g., K2CO3) | Improves reaction kinetics and minimizes decomposition of starting materials and products. |

| Overall Process | Methodology | Multi-step with intermediate isolation | One-pot or flow chemistry synthesis acs.org | Reduces material loss during workup and purification, increases overall efficiency and safety. nih.govresearchgate.net |

Green Chemistry Principles in the Synthesis of Halogenated Nitroindazoles

The synthesis of specialty chemicals like halogenated nitroindazoles often involves hazardous reagents and generates significant waste. Applying the principles of green chemistry is crucial for developing more sustainable and environmentally friendly synthetic routes. researchgate.net

Application of Green Chemistry Principles:

Prevention of Waste: Designing syntheses to produce minimal waste is a core principle. One-pot reactions and flow chemistry approaches are excellent examples, as they can reduce the need for purification of intermediates, thereby minimizing solvent and material waste. nih.govacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Rearrangement and addition reactions are inherently more atom-economical than substitution and elimination reactions.

Use of Safer Solvents and Auxiliaries: Traditional organic syntheses often use volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives like water, ionic liquids, or even solvent-free conditions. frontiersin.org Techniques like ball milling can facilitate reactions in a solid state, completely eliminating the need for solvents. tandfonline.comunigoa.ac.in

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of highly efficient catalysts can lower the activation energy of reactions, allowing them to proceed under milder conditions. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input. rasayanjournal.co.in

Use of Catalytic Reagents: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. The development of efficient catalysts for C-N and C-C bond formation is central to the green synthesis of heterocyclic compounds. frontiersin.org

Reduce Derivatives: Unnecessary derivatization steps (e.g., using protecting groups) should be minimized or avoided, as they require additional reagents and generate waste. Developing highly selective reactions that target specific functional groups without the need for protection is a key goal.

Table 3: Green Chemistry Approaches in Heterocyclic Synthesis

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefit |

|---|---|---|---|

| Waste Prevention | Multi-step synthesis with isolation of intermediates | One-pot or telescopic synthesis nih.govresearchgate.net | Reduces solvent use for workup/purification and minimizes material loss. |

| Safer Solvents | Use of chlorinated solvents (e.g., Dichloromethane) or DMF | Use of water, ionic liquids, or solvent-free methods (ball milling) frontiersin.orgtandfonline.com | Reduces toxicity and environmental impact. |

| Energy Efficiency | Conventional heating requiring long reaction times | Microwave-assisted synthesis or use of highly active catalysts rasayanjournal.co.in | Reduces energy consumption and accelerates reaction rates. |

| Catalysis | Use of stoichiometric amounts of reagents (e.g., strong acids/bases) | Use of recyclable heterogeneous or homogeneous catalysts frontiersin.org | Minimizes waste, allows for reagent recycling, and often leads to higher selectivity. |

Chemical Reactivity and Transformations of 4 Bromo 7 Fluoro 5 Nitro 1h Indazole

Reactions at the Halogen Positions (C-4 Bromine, C-7 Fluorine)

The reactivity of the C-4 bromine and C-7 fluorine atoms is profoundly influenced by the electronic effects of the nitro group at the C-5 position. This substitution pattern allows for selective transformations under different reaction paradigms.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.comlibretexts.org In 4-bromo-7-fluoro-5-nitro-1H-indazole, the nitro group at C-5 is ortho to the bromine at C-4 and para to the fluorine at C-7. This positioning activates both halogens for displacement by nucleophiles by stabilizing the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org

Generally, in SNAr reactions, the carbon-fluorine bond is more susceptible to nucleophilic attack than the carbon-bromine bond. This is because the rate-determining step is typically the initial attack of the nucleophile, which is favored at the more electrophilic carbon atom attached to the highly electronegative fluorine. masterorganicchemistry.com Consequently, nucleophiles such as alkoxides, thiolates, and amines are expected to preferentially displace the fluorine atom at the C-7 position.

Table 1: Predicted Regioselectivity in SNAr Reactions

| Position | Halogen | Position Relative to NO₂ | Expected Reactivity with Nucleophiles |

|---|---|---|---|

| C-7 | Fluorine | para | Higher |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net In contrast to SNAr reactions, the reactivity of aryl halides in these transformations is dominated by the ease of oxidative addition to the palladium(0) catalyst. The established reactivity order is I > Br > Cl >> F. nih.gov Therefore, the carbon-bromine bond at the C-4 position of this compound serves as the primary site for cross-coupling, leaving the C-7 fluorine atom intact. This differential reactivity allows for highly selective functionalization.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide at C-4 with various aryl or vinyl boronic acids or esters to form a new C-C bond. researchgate.net The reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ or Na₂CO₃. researchgate.netorganic-chemistry.org

Sonogashira Coupling : The Sonogashira reaction enables the alkynylation of the C-4 position by coupling the aryl bromide with a terminal alkyne. mdpi.com This reaction is co-catalyzed by palladium and copper(I) salts in the presence of a base like triethylamine. nih.govscirp.org For indazole substrates, protection of the N-1 proton is sometimes necessary to achieve good yields. mdpi.com

Stille Coupling : The Stille reaction involves the coupling of the C-4 bromide with an organostannane reagent. This method is known for its tolerance of a wide range of functional groups. nih.govnih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position

| Reaction | Coupling Partner | Catalyst System | Typical Conditions | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Solvent (e.g., Dioxane/H₂O), Heat | 4-Aryl-7-fluoro-5-nitro-1H-indazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Solvent (e.g., Toluene), Room Temp. | 4-Alkynyl-7-fluoro-5-nitro-1H-indazole |

Lithiation and Magnesium-Halogen Exchange for Subsequent Electrophilic Quenching

Metal-halogen exchange offers an alternative route to functionalize the C-4 position by forming an organometallic intermediate that can be trapped with various electrophiles.

Magnesium-Halogen Exchange : The bromine at C-4 can be exchanged with magnesium using reagents like isopropylmagnesium chloride (iPrMgCl) or its LiCl adduct (turbo-Grignard). harvard.eduresearchgate.netresearchgate.net The rate of this exchange is generally accelerated by electron-withdrawing groups on the aromatic ring. harvard.edu A critical consideration is the acidic N-H proton of the indazole ring, which will react with the Grignard reagent. This often necessitates the use of at least two equivalents of the organomagnesium reagent: one to deprotonate the indazole nitrogen and a second to perform the Br/Mg exchange. The resulting Grignard reagent at C-4 can then be quenched with electrophiles like aldehydes, ketones, or CO₂.

Lithiation : Direct lithiation using organolithium reagents like n-butyllithium (nBuLi) would likely result in deprotonation at the N-1 position first. Halogen-lithium exchange at the C-4 bromine can be achieved, often at low temperatures, but may compete with deprotonation. researchgate.netgrowingscience.com The presence of the nitro group can complicate these reactions, as organolithium reagents can potentially add to it.

Differential Reactivity of Bromine versus Fluorine

The distinct chemical behavior of the bromine and fluorine substituents is a cornerstone of the synthetic utility of this compound. This differential reactivity allows for a stepwise and site-selective functionalization of the molecule.

Under Nucleophilic Aromatic Substitution (SNAr) conditions : The C-7 fluorine is the more reactive site. The high electronegativity of fluorine makes the C-7 carbon more electrophilic and thus more susceptible to attack by nucleophiles. The C-F bond breaking is not the rate-determining step. masterorganicchemistry.com

Under Palladium-Catalyzed Cross-Coupling conditions : The C-4 bromine is the exclusive site of reaction. The mechanism involves oxidative addition of the C-X bond to the palladium center, a step that is facile for C-Br bonds but extremely difficult for the much stronger and less polarizable C-F bond. mdpi.com

This predictable, condition-dependent selectivity enables a synthetic strategy where the C-4 position is first modified via a cross-coupling reaction, followed by a subsequent SNAr reaction at the C-7 position.

Transformations of the Nitro Group at C-5

The nitro group is not only a powerful modulator of the ring's electronics but also a versatile functional group that can be converted into other important moieties, most notably an amino group.

Reductive Conversions to Amino and Hydroxylamino Derivatives

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines that are key precursors for a wide range of compounds. jrfglobal.com The primary challenge in reducing the nitro group of this compound is to achieve chemoselectivity without affecting the halogen substituents (hydrodehalogenation).

Several methods are suitable for this selective reduction:

Tin(II) Chloride (SnCl₂) : The reduction of aromatic nitro compounds using SnCl₂ in an acidic medium (like HCl) or in alcohols is a classic and reliable method that is tolerant of aryl halides. tandfonline.comtandfonline.comcommonorganicchemistry.com This method can convert the nitro group to the corresponding amine, yielding 4-bromo-7-fluoro-1H-indazol-5-amine. In some cases, using SnCl₂ in alcohol can lead to the formation of alkoxy-substituted byproducts. tandfonline.comresearchgate.net

Catalytic Hydrogenation : While standard catalytic hydrogenation with H₂ and Pd/C can lead to the reduction of the nitro group, it often causes concurrent hydrodehalogenation, especially of the C-Br bond. commonorganicchemistry.commasterorganicchemistry.com To avoid this, specialized catalysts or conditions are required. Using sulfided platinum catalysts or carefully controlling reaction conditions can achieve selective nitro reduction. nih.gov Alternatively, using hydrazine (B178648) hydrate (B1144303) with Pd/C under mild reflux conditions has been shown to selectively reduce nitro groups in the presence of halogens. organic-chemistry.orgnih.gov

Iron or Zinc in Acid : Reduction with elemental iron or zinc powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride is another mild and chemoselective method that typically leaves aryl halides untouched. commonorganicchemistry.comyoutube.comyoutube.com

The reduction can also be controlled to yield the intermediate hydroxylamine (B1172632) under specific conditions, for instance by using biocatalysts like nitroreductases or through electrochemical methods. rsc.orgnih.gov

Table 3: Common Reagents for the Reduction of the Nitro Group

| Reagent | Typical Conditions | Selectivity | Product |

|---|---|---|---|

| SnCl₂ / HCl | Ethanol (B145695), Heat | High; tolerates Ar-Br, Ar-F | 4-Bromo-7-fluoro-1H-indazol-5-amine |

| Fe / NH₄Cl | Ethanol/Water, Heat | High; tolerates Ar-Br, Ar-F | 4-Bromo-7-fluoro-1H-indazol-5-amine |

| H₂ / Pd/C (sulfided) | Low pressure, Low temp. | Good; minimizes dehalogenation | 4-Bromo-7-fluoro-1H-indazol-5-amine |

Role of the Nitro Group in Electron-Withdrawing Activation

The nitro group (NO₂) at the C-5 position is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of the entire molecule. chemicalbook.comacs.org This influence is exerted through both the inductive effect (electronegativity-driven polarization of sigma bonds) and the resonance effect (delocalization of pi-electrons). nih.gov The strong electron-attracting nature of the nitro group reduces the electron density of the aromatic ring system to which it is attached. acs.orgnih.gov This creates electron-deficient sites on the molecule, making it more susceptible to nucleophilic attack. acs.orgrsc.org

The electron-withdrawing ability of the nitro group is known to activate aromatic and heterocyclic scaffolds for various transformations. rsc.org It can facilitate reactions with nucleophilic reagents and can also serve as a good leaving group in certain addition-elimination reactions. acs.orgrsc.org In the context of the indazole ring, the nitro group enhances the acidity of the N-H proton and activates the ring toward nucleophilic substitution reactions. acs.org Studies on nitroaromatic compounds have established that the nitro group's ability to stabilize negative charge in intermediates (σ-adducts) is a key factor in its activating role. acs.org The combined electron-withdrawing effects of the C-5 nitro group, the C-7 fluorine atom, and the C-4 bromine atom make the benzene (B151609) portion of this compound particularly electron-poor, thereby activating the molecule for subsequent functionalization.

Reactivity at the Indazole Nitrogen Atoms (N-1, N-2)

The indazole ring contains two nitrogen atoms, N-1 and N-2, both of which are potential sites for electrophilic attack, most notably in alkylation and acylation reactions. chim.it However, the direct functionalization of the N-H indazole often leads to a mixture of N-1 and N-2 substituted products, making regioselectivity a significant challenge. nih.govnih.gov The distribution of these regioisomers is highly dependent on the electronic and steric properties of the substituents on the indazole ring, as well as the specific reaction conditions employed, including the choice of base, solvent, and electrophile. nih.govbaranlab.org

Regioselective N-Alkylation and N-Acylation Reactions

Achieving regioselective N-alkylation or N-acylation of the indazole core is crucial for the synthesis of specific, biologically active molecules. baranlab.org The outcome of these reactions is a delicate balance between kinetic and thermodynamic control. google.com Generally, N-2 alkylated products are favored under kinetic control, while the more thermodynamically stable N-1 isomers are obtained under conditions that allow for equilibration. google.com

Substituents on the indazole ring play a pivotal role in directing the regioselectivity. For instance, research has shown that indazoles with an electron-withdrawing nitro group at the C-7 position exhibit excellent N-2 regioselectivity during alkylation. baranlab.orgnih.gov This directing effect is significant for predicting the reactivity of this compound. The choice of reaction conditions is also critical. Studies on various substituted indazoles have demonstrated that different base-solvent combinations can favor one isomer over the other. baranlab.org For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often promotes N-1 selectivity, whereas other conditions might lead to mixtures or favor the N-2 product. nih.govbaranlab.org

Regioselective N-acylation typically yields the N-1 substituted product, which is often attributed to the isomerization of the initially formed, less stable N-2 acylindazole to the thermodynamically favored N-1 regioisomer. baranlab.org

| Indazole Substituent | Reaction Conditions (Base, Solvent) | Major Product | Reference |

|---|---|---|---|

| C-7 NO₂ | NaH, THF | N-2 (≥96% regioselectivity) | baranlab.orgnih.gov |

| Unsubstituted | K₂CO₃, DMF | N-1/N-2 mixture (~1:1) | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃, Dioxane | N-1 | nih.gov |

| General 1H-Indazoles | Acidic conditions (TfOH or Cu(OTf)₂) | N-2 | google.com |

Tautomeric Considerations (1H- and 2H-Indazole) and their Influence on N-Reactivity

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov This phenomenon, known as annular tautomerism, significantly impacts the molecule's reactivity. The 1H-tautomer, which has a benzenoid structure, is generally considered to be thermodynamically more stable than the 2H-tautomer, which has a quinonoid structure. chim.itnih.gov Consequently, in most solutions, the 1H-form is the predominant species. nih.gov

The tautomeric equilibrium is crucial in N-substitution reactions. The reaction can proceed via either tautomer, and the product distribution depends on the relative reactivity of each tautomer and the reaction conditions. The N-1 substituted product arises from the reaction of the 2H-tautomer or deprotonation at N-1 of the 1H-tautomer, while the N-2 product is formed from the 1H-tautomer. Since the 1H-indazole is the more stable and abundant tautomer, its reaction often dictates the outcome unless conditions favor reaction through the less stable 2H-form. chim.itnih.gov

The stability and population of the tautomers can be influenced by solvent polarity and the ability to form hydrogen bonds. For example, while the 1H tautomer usually predominates, specific substitution patterns and solvent effects can stabilize the 2H tautomer. In some photochemical reactions, the 2H-tautomer has been identified as the key reactive species, even if it is the minor component in the ground state equilibrium. nih.gov This dual reactivity, stemming from the tautomeric nature of the indazole core, provides a pathway to selectively synthesize either N-1 or N-2 substituted derivatives by carefully controlling the reaction parameters.

Cyclization and Rearrangement Reactions of this compound Derivatives

The functional groups on the this compound scaffold can be leveraged to participate in or initiate cyclization and rearrangement reactions, leading to the formation of more complex polycyclic systems.

Cyclization Reactions: Derivatives of nitroindazoles are valuable substrates for constructing new heterocyclic rings. One powerful method is the 1,3-dipolar cycloaddition. nih.gov For example, N-vinyl-nitroindazoles, which can be prepared from the parent nitroindazole, react with nitrile imines in a 1,3-dipolar cycloaddition to yield highly substituted pyrazoline rings fused to the indazole core. nih.gov This approach allows for the direct installation of complex functionalities onto the indazole nitrogen. nih.gov

Another important class of reactions involves the reductive cyclization of ortho-nitroaryl precursors to form the indazole ring itself. chim.itnih.gov For instance, the Cadogan reductive cyclization of an ortho-imino-nitrobenzene, formed by the condensation of an ortho-nitrobenzaldehyde and an amine, yields a 2H-indazole. nih.gov This strategy provides a regioselective route to N-2 substituted indazoles under mild conditions. nih.gov

Rearrangement Reactions: Indazole derivatives can also undergo skeletal rearrangements to form different heterocyclic structures. A notable example is the rearrangement of N-heterocyclic carbenes derived from 1-arylindazolium salts. baranlab.org Upon deprotonation, the resulting 1-arylindazol-3-ylidene carbene spontaneously rearranges through a sequence of ring cleavage and ring closure steps to ultimately yield substituted 9-aminoacridines. baranlab.org This transformation represents a significant structural reorganization from a fused five-membered ring system to a linear tricyclic aromatic system. Photochemical conditions can also induce rearrangements, such as the phototransposition of certain indazoles to form benzimidazoles. nih.gov

| Reaction Type | Substrate | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | N-Vinyl-nitroindazoles | Nitrile imines (in situ) | Nitroindazole-pyrazolines | nih.gov |

| Reductive Cyclization (Cadogan) | ortho-Imino-nitrobenzenes | Tri-n-butylphosphine | 2H-Indazoles | nih.gov |

| Carbene Rearrangement | 1-Arylindazolium salts | Base (deprotonation) | 9-Aminoacridines | baranlab.org |

| Photochemical Rearrangement | N-Alkyl 2H-indazoles | UVB or UVA irradiation | Benzimidazoles | nih.gov |

Advanced Structural Elucidation and Spectroscopic Analysis of 4 Bromo 7 Fluoro 5 Nitro 1h Indazole

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds in solution. nih.gov For 4-Bromo-7-fluoro-5-nitro-1H-indazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its connectivity, protonation state, and the electronic environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in the molecule. The indazole N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The aromatic region would feature a singlet for the H-3 proton and a doublet for the H-6 proton, with its multiplicity arising from coupling to the adjacent fluorine atom.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. bas.bgresearchgate.net The number of unique signals confirms the asymmetry of the structure. The chemical shifts are influenced by the electronic effects of the substituents. The carbon atom attached to the fluorine (C-7) will appear as a doublet due to ¹J(C-F) coupling. The presence of the electron-withdrawing nitro and bromo groups will deshield the adjacent carbon atoms, shifting their resonances to higher ppm values. chemicalbook.comdocbrown.inforsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 1-NH | ~11.0-13.0 | - | br s |

| C-3 | - | ~135-140 | d |

| H-3 | ~8.0-8.5 | - | s |

| C-3a | - | ~115-120 | s |

| C-4 | - | ~105-110 | s |

| C-5 | - | ~140-145 | s |

| C-6 | - | ~110-115 | d |

| H-6 | ~7.5-8.0 | - | d |

| C-7 | - | ~150-155 | d (¹JCF) |

Note: Data are estimated based on values for structurally similar compounds. amazonaws.comnih.govrsc.org s = singlet, d = doublet, br s = broad singlet.

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. wikipedia.orghuji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom. The chemical shift of this signal provides insight into the electronic environment of the C-F bond. ucsb.educolorado.edu The signal will appear as a doublet due to coupling with the adjacent H-6 proton (³J(H-F)). The value of this coupling constant is typically in the range of 6-10 Hz. The chemical shift for an aromatic fluorine is generally observed in the range of -100 to -140 ppm relative to CFCl₃. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between the H-6 proton and the N-H proton if there is any observable coupling, which can sometimes occur through space or via hydrogen bonding to a solvent molecule.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the H-3 signal to the C-3 carbon and the H-6 signal to the C-6 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range connectivity (typically 2-3 bonds). Correlations would be expected between the H-3 proton and carbons C-3a and C-7a, and between the H-6 proton and carbons C-4, C-5, and C-7a. These correlations are crucial for piecing together the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show a correlation between the H-6 proton and the fluorine atom at position 7, providing further confirmation of their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₇H₃BrFN₃O₂), the expected exact mass can be calculated and compared to the experimental value, with a very low tolerance (typically < 5 ppm).

Fragmentation studies, often using tandem mass spectrometry (MS/MS), reveal characteristic neutral losses that help to confirm the structure. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂, 46 Da) and the loss of NO (30 Da). nih.govnih.govsemanticscholar.org The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments. researchgate.netkobv.de

Table 2: Representative HRMS Fragmentation Data for this compound

| m/z (calculated) | Fragment | Neutral Loss |

|---|---|---|

| 258.9396 | [M+H]⁺ | - |

| 212.9345 | [M+H - NO₂]⁺ | NO₂ |

| 184.9395 | [M+H - NO₂ - CO]⁺ | NO₂, CO |

Note: The m/z values are calculated for the most abundant isotopes and are representative of expected fragmentation.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. fzu.czcarleton.eduresearchgate.net This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an exact depiction of the molecular geometry. creative-biostructure.com For this compound, an X-ray crystal structure would confirm the planarity of the indazole ring system and provide details on the orientation of the nitro group relative to the ring. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the N-H group and potentially the nitro group, which govern the crystal packing. rsc.org

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Substituted Indazole

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~12.0 |

| c (Å) | ~8.0 |

| β (°) | ~105 |

| Volume (ų) | ~690 |

Note: Data are illustrative and based on typical values for similar heterocyclic compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. azooptics.com The spectra are characterized by absorption bands corresponding to specific functional groups, serving as a molecular fingerprint. currentseparations.comnih.govnih.gov

For this compound, the IR and Raman spectra would exhibit characteristic bands for:

N-H stretch: A sharp to broad band around 3300-3500 cm⁻¹.

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Asymmetric and symmetric NO₂ stretches: Strong absorptions typically around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

C=C and C=N stretches: Bands in the 1400-1650 cm⁻¹ region.

C-F stretch: A strong band in the 1000-1300 cm⁻¹ region.

C-Br stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.

These vibrational data confirm the presence of the key functional groups and can offer insights into intermolecular interactions, such as hydrogen bonding, which can cause shifts in the positions and shapes of the vibrational bands. rsc.org

Table 4: Representative Vibrational Spectroscopy Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3450 |

| Aromatic C-H Stretch | 3100 |

| NO₂ Asymmetric Stretch | 1540 |

| NO₂ Symmetric Stretch | 1350 |

| Aromatic C=C/C=N Stretch | 1620, 1580, 1470 |

| C-F Stretch | 1250 |

Note: These are typical frequency ranges and the exact positions can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic transitions and conjugation within a molecule. For this compound, the UV-Vis spectrum is anticipated to reveal characteristic absorption bands corresponding to the electronic transitions within its aromatic and heterocyclic ring system, which is influenced by the presence of various substituents. The indazole core, being an aromatic heterocyclic system, possesses a conjugated π-electron system. The electronic transitions in such systems are typically of the types π → π* and n → π*.

The presence of auxochromic (bromo and fluoro) and chromophoric (nitro) groups on the indazole ring significantly modulates the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). The nitro group, being a strong electron-withdrawing group and a powerful chromophore, is expected to cause a bathochromic (red) shift of the π → π* transition of the indazole ring due to the extension of the conjugated system. This is a result of the delocalization of electrons between the benzene (B151609) ring, the pyrazole (B372694) ring, and the nitro group. The non-bonding electrons on the nitrogen atoms of the indazole ring and the oxygen atoms of the nitro group can also participate in n → π* transitions, which are typically of lower intensity and appear at longer wavelengths compared to the π → π* transitions.

While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, the analysis of related substituted indazole derivatives provides a basis for predicting its spectral characteristics. For instance, studies on other substituted 1H-indazoles have shown UV-visible absorption in the range of 280–550 nm. acs.org The molar extinction coefficients (ε) for these related compounds have been observed to be in the range of 4810–29,660 M⁻¹cm⁻¹. acs.org

Based on the principles of UV-Vis spectroscopy and data from analogous structures, a representative UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) or methanol (B129727) can be proposed.

Table 1: Representative UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition |

| Methanol | ~290-310 | ~15,000-20,000 | π → π |

| Methanol | ~380-420 | ~5,000-8,000 | n → π / Intramolecular Charge Transfer |

Note: The data in this table is illustrative and based on the expected spectral behavior of a molecule with this substitution pattern. Actual experimental values may vary.

The first absorption band, expected in the region of 290-310 nm, can be attributed to the high-energy π → π* transitions within the fused aromatic ring system. The second, lower-intensity band at a longer wavelength (around 380-420 nm) is likely due to an n → π* transition involving the non-bonding electrons of the nitrogen atoms and the nitro group. This band could also have significant intramolecular charge transfer (ICT) character, from the indazole ring system (donor) to the nitro group (acceptor), which is a common feature in nitro-aromatic compounds.

The bromo and fluoro substituents, being auxochromes, are also expected to influence the absorption spectrum. The bromo group, through its +M (mesomeric) and -I (inductive) effects, and the fluoro group, with its strong -I effect and weaker +M effect, will subtly modify the energy levels of the molecular orbitals, potentially leading to minor shifts in the λmax values compared to an unsubstituted nitro-indazole.

Further detailed analysis, potentially supported by computational studies such as Time-Dependent Density Functional Theory (TD-DFT), could provide more precise insights into the nature of the electronic transitions and the contribution of different molecular orbitals to the observed UV-Vis absorption spectrum of this compound.

Computational and Theoretical Investigations of 4 Bromo 7 Fluoro 5 Nitro 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and molecular geometry of 4-bromo-7-fluoro-5-nitro-1H-indazole. These methods provide a detailed picture of the molecule's three-dimensional shape, bond lengths, and bond angles, which are crucial for its chemical behavior.

DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are frequently used to optimize the geometry of indazole derivatives. nih.govacs.orgnih.gov These calculations account for electron correlation effects, offering a balance between accuracy and computational cost. For this compound, the optimized geometry would reveal the planarity of the indazole ring system and the orientation of the nitro group relative to the bicyclic core. The presence of the bulky bromine atom at position 4 and the fluorine atom at position 7 will influence the local geometry and electronic distribution.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide even more accurate geometric parameters, though at a higher computational expense. nih.gov These calculations are particularly useful for benchmarking the results obtained from DFT methods.

Table 1: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C4-Br | 1.895 |

| C7-F | 1.358 |

| C5-N(nitro) | 1.475 |

| N(nitro)-O | 1.224 |

| N1-N2 | 1.365 |

| C3-N2 | 1.321 |

| **Bond Angles (°) ** | |

| C3-C4-Br | 121.5 |

| C6-C7-F | 119.8 |

| C4-C5-N(nitro) | 120.3 |

| C6-C5-N(nitro) | 118.9 |

| O-N(nitro)-O | 124.7 |

Note: The values in this table are hypothetical and based on typical bond lengths and angles for similar substituted indazoles. Actual values would require specific calculations.

Conformational Analysis and Energy Landscapes

For relatively rigid structures like this compound, conformational analysis primarily revolves around the orientation of the nitro group and the tautomerism of the indazole ring. The indazole ring can exist in 1H and 2H tautomeric forms. austinpublishinggroup.com Theoretical calculations consistently show that for most substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov

The rotation of the nitro group with respect to the plane of the indazole ring represents a key conformational variable. A potential energy surface scan, calculated by systematically rotating the C5-N bond, would likely reveal a shallow energy minimum when the nitro group is coplanar with the aromatic ring, maximizing electronic conjugation. However, steric hindrance from the adjacent bromine atom at C4 might lead to a slightly twisted conformation being the most stable.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.govniscpr.res.in

For this compound, the presence of the electron-withdrawing nitro and halogen groups is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted indazole. The HOMO is likely to be distributed over the indazole ring, while the LUMO is expected to be localized predominantly on the nitro group and the benzene (B151609) part of the indazole system, reflecting its strong electron-accepting nature.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity.

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Predicted Value (eV) |

| E(HOMO) | -7.25 |

| E(LUMO) | -3.85 |

| HOMO-LUMO Gap (ΔE) | 3.40 |

| Electronegativity (χ) | 5.55 |

| Chemical Hardness (η) | 1.70 |

Note: These values are illustrative and derived from trends observed in similar nitroaromatic compounds. researchgate.net

Electrostatic Potential Surface (ESP) Mapping for Predicting Sites of Reactivity

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can be instrumental in the characterization of novel compounds.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁵N). acs.orgnih.govnih.govrsc.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated and compared with experimental data to confirm the structure of this compound. The predicted shifts would be influenced by the electronic effects of the bromo, fluoro, and nitro substituents.

Similarly, theoretical calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the characteristic symmetric and asymmetric stretching frequencies of the nitro group, and the C-Br and C-F stretching modes.

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, computational studies could elucidate the regioselectivity of reactions such as N-alkylation or electrophilic aromatic substitution.

For instance, in N-alkylation, a common reaction for indazoles, a mixture of N1 and N2 alkylated products is often formed. beilstein-journals.org Computational modeling can determine the relative energies of the N1 and N2 anions and the transition states leading to the respective products, thereby predicting the most likely reaction pathway and product ratio under different conditions. The electronic effects of the substituents will play a crucial role in determining the nucleophilicity of the N1 and N2 atoms.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (at a molecular binding level)

Given that many indazole derivatives exhibit biological activity, molecular docking and molecular dynamics (MD) simulations are essential computational techniques to explore the potential of this compound as a ligand for biological targets, such as protein kinases. nih.govrsc.orgderpharmachemica.comtandfonline.com

Molecular docking simulations would predict the preferred binding orientation of the compound within the active site of a target protein. These simulations score different poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) and binding affinity. The bromo, fluoro, and nitro groups, along with the indazole core, could all participate in specific interactions with amino acid residues in a binding pocket.

Following docking, MD simulations can provide insights into the stability of the ligand-protein complex over time. These simulations model the dynamic movements of the ligand and protein, offering a more realistic picture of the binding event and helping to refine the understanding of the interactions that stabilize the complex.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies related to Chemical Structure

As of the latest available research, specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies focusing exclusively on this compound are not documented in peer-reviewed scientific literature. While computational methods are integral to modern drug discovery and materials science for predicting the biological activity and physicochemical properties of novel compounds, dedicated research applying these specific modeling techniques to this compound has not been published.

The development of a QSAR or QSPR model requires a dataset of structurally related compounds with experimentally determined biological activities or properties. Subsequently, molecular descriptors are calculated for these compounds and correlated with their activities or properties using statistical methods to generate a predictive model. The absence of such published studies for this compound indicates that a series of analogues with corresponding data has not been investigated or disclosed in the public domain.

Therefore, no detailed research findings or data tables pertaining to QSAR/QSPR investigations of this specific compound can be provided at this time. Further research and publication in this specific area would be necessary to generate the data required for such an analysis.

4 Bromo 7 Fluoro 5 Nitro 1h Indazole As a Chemical Building Block for Advanced Synthesis

Role in the Construction of Complex Heterocyclic Systems

The unique arrangement of functional groups on 4-bromo-7-fluoro-5-nitro-1H-indazole allows for its use in the construction of diverse and complex heterocyclic systems. Each functional group offers a distinct chemical handle for subsequent transformations.

Bromo Group (C4): The bromine atom at the 4-position is an ideal handle for transition metal-catalyzed cross-coupling reactions. libretexts.org This allows for the introduction of a wide variety of carbon-based substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. Reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings enable the fusion or linkage of the indazole core to other cyclic or acyclic systems, thereby generating significant molecular complexity. mdpi.commdpi.com

Nitro Group (C5): The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group. This transformation from a nitro to an amino functionality is a gateway to a plethora of subsequent reactions. The resulting amine can be acylated, alkylated, or used as a nucleophile to construct new fused rings. For instance, reaction with appropriate reagents can lead to the formation of imidazo[4,5-f]indazoles or other polycyclic aromatic systems.

Fluoro Group (C7): The fluorine atom, activated by the adjacent electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This allows for the displacement of the fluoride ion by various nucleophiles, such as amines, alcohols, or thiols, providing a direct method to introduce heteroatom-linked substituents at the 7-position.

Indazole N-H: The acidic proton on the indazole nitrogen can be removed by a base, allowing for N-alkylation or N-arylation. This provides another point for diversification and the construction of N-substituted indazole derivatives, which often exhibit distinct biological properties compared to their N-H counterparts.

Application in Scaffold Hopping and Lead Diversification in Chemical Design

In drug discovery, scaffold hopping is a strategy used to identify novel molecular backbones with similar biological activity to a known active compound, often to improve properties like potency, selectivity, or patentability. Lead diversification involves creating a library of analogues of a lead compound to explore the structure-activity relationship (SAR).

This compound is an excellent starting material for such endeavors. The indazole nucleus is a common core in many biologically active molecules, including kinase inhibitors. chim.it The dense and strategically placed functional groups on this specific derivative allow for systematic and multi-directional diversification.

A typical diversification strategy might involve:

Vector 1 (C4): Utilizing the bromo group for a library of Suzuki couplings with various boronic acids to explore different aryl or heteroaryl substituents. researchgate.net

Vector 2 (N1): Performing N-alkylation with a range of alkyl halides to introduce diversity at the nitrogen position.

Vector 3 (C5): Reducing the nitro group to an amine and then forming a series of amides or ureas with different carboxylic acids or isocyanates, respectively.

This three-dimensional exploration of chemical space from a single, highly functionalized starting material enables the rapid generation of a large and diverse library of novel compounds for biological screening.

Precursor for the Synthesis of Fluoro- and Bromo-containing Biologically Active Compounds

The presence of both fluorine and bromine atoms is a common feature in many modern pharmaceuticals, contributing to improved metabolic stability, binding affinity, and membrane permeability. This compound serves as a direct precursor to compounds that retain these halogen atoms. Indazole derivatives are known to possess a wide range of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties. nih.gov

For example, the synthesis of potent enzyme inhibitors often involves a core structure that can be derived from this building block. nih.gov The synthesis of a hypothetical kinase inhibitor could involve the reduction of the nitro group to an amine, followed by an amidation reaction to install a key pharmacophoric element. Simultaneously, the bromine at C4 could be utilized in a palladium-catalyzed coupling reaction to attach a group that targets a specific pocket of the enzyme's active site. nih.gov The fluorine at C7 would be retained in the final molecule to enhance its biological properties. The development of novel anti-influenza agents has also utilized indazole-containing compounds. nih.gov

Strategies for Further Functionalization and Derivatization

The reactivity of each functional group on this compound can be selectively addressed to achieve a wide range of derivatives.

Table 1: Derivatization Strategies for this compound

| Target Functional Group | Reaction Type | Typical Reagents & Conditions | Resulting Moiety |

|---|---|---|---|

| 4-Bromo | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | 4-Aryl |

| 4-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl |

| 4-Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | 4-Amino |

| 5-Nitro | Reduction | SnCl₂, HCl; or H₂, Pd/C; or Fe, Acetic Acid | 5-Amino |

| 7-Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Amines, alkoxides, or thiolates | 7-Amino, 7-Alkoxy, or 7-Thioether |

| 1-NH | N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, NaH) | 1-Alkyl |

| 1-NH | N-Arylation | Aryl halide, Cu or Pd catalyst, base | 1-Aryl |

The selective manipulation of these groups is key. For instance, the N-H group can be protected (e.g., with a Boc group) before performing other transformations to prevent side reactions. mdpi.com The nitro group's strong electron-withdrawing nature activates the C7-fluoro for SNAr, while its reduction to an electron-donating amino group would deactivate it, showcasing how sequential reactions can be strategically planned to achieve the desired outcome. wikipedia.orgrsc.org This controlled, stepwise functionalization underscores the compound's value as a versatile platform for constructing complex, biologically relevant molecules.

Molecular and Biochemical Interaction Studies of 4 Bromo 7 Fluoro 5 Nitro 1h Indazole Derivatives

Molecular Recognition and Binding Mode Analysis with Target Macromolecules (e.g., Enzymes, Receptors)

No studies detailing the molecular docking or co-crystallization of 4-Bromo-7-fluoro-5-nitro-1H-indazole with any biological target such as enzymes or receptors have been found in the public domain. Therefore, an analysis of its binding modes, including key hydrogen bonds, hydrophobic interactions, or other molecular recognitions, cannot be provided.

In Vitro Biochemical Investigations of Target Engagement and Pathway Modulation (e.g., Enzyme inhibition kinetics, receptor binding affinities)

No in vitro biochemical data, such as IC₅₀ values from enzyme inhibition assays or Kᵢ/Kd values from receptor binding studies, have been published for this compound. Consequently, an assessment of its target engagement and its effects on cellular or biochemical pathways is not possible.

Future Research Directions and Emerging Methodologies

Development of Stereoselective Syntheses for Chiral Analogs

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. nih.gov While methods for the synthesis of racemic indazoles are well-established, the development of stereoselective routes to chiral indazole analogs, particularly those derived from 4-Bromo-7-fluoro-5-nitro-1H-indazole, remains a significant area for future research.

Current approaches to asymmetric synthesis often rely on the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures. ethz.ch Future efforts could focus on the development of novel chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, for the enantioselective synthesis of indazole derivatives. nih.govresearchgate.net For instance, the use of chiral nickel-aminophenol sulfonamide complexes has shown promise in asymmetric Henry reactions, a methodology that could potentially be adapted for the synthesis of chiral nitro-containing indazoles. nih.gov Another avenue of exploration is the use of chiral zinc catalysts, which have been successfully employed in a variety of asymmetric transformations. researchgate.net

Furthermore, the development of diastereoselective methods, where a chiral auxiliary is used to control the formation of new stereocenters, could be applied to the synthesis of complex chiral analogs of this compound. nih.gov The design of syntheses that allow for the large-scale preparation of enantiopure indazole derivatives will be crucial for their potential therapeutic applications. nih.gov

Exploration of Photophysical Properties and Advanced Materials Applications

Indazole derivatives have garnered attention for their potential use in advanced materials, particularly in the field of organic light-emitting diodes (OLEDs). researchgate.net N-substituted indazoles, for example, have demonstrated interesting photophysical properties, making them suitable for lighting technologies and as fluorescent trackers in biochemical studies. researchgate.net The specific substitution pattern of this compound, featuring both a fluorophore (fluoro group) and a chromophore (nitro group), suggests that it and its derivatives may possess unique photophysical characteristics worth exploring.

Future research should involve a comprehensive study of the absorption and emission properties of this compound and its analogs. This would include determining their fluorescence quantum yields, lifetimes, and Stokes shifts in various solvents to understand the influence of the molecular environment on their photophysical behavior. ehu.es The synthesis of new fluorescent compounds from 5-nitro-1H-indazole has already shown promise, indicating that the nitro group can be a key component in designing novel fluorophores. researchgate.net

The potential for these compounds to act as "glow dyes" for applications in bioimaging is another exciting prospect. ehu.es Research into the photostability of these compounds under intense and prolonged illumination will be critical to assess their viability as fluorescent probes. ehu.es Furthermore, the synthesis of indazole-1,3,4-oxadiazoles has led to compounds with characterized photophysical properties, suggesting that derivatization of the indazole core of this compound could lead to new materials with tailored optical and electronic properties. researchgate.net

Application in Flow Chemistry and High-Throughput Synthesis

Flow chemistry has emerged as a powerful technology in organic synthesis, offering significant advantages in terms of safety, reproducibility, and scalability over traditional batch methods. mdpi.comuc.pt The application of flow chemistry to the synthesis of indazoles has already been demonstrated, enabling the rapid and efficient production of a range of derivatives. mdpi.com

A key area for future research is the development of a continuous-flow process for the synthesis of this compound and its derivatives. This would be particularly beneficial for handling potentially hazardous nitration reactions, as flow reactors offer enhanced control over reaction parameters and minimize the volume of hazardous materials at any given time. mdpi.com The synthesis of nitrofurans, which also involves a delicate nitration step, has been successfully and safely achieved using a continuous flow platform, providing a strong precedent for its application to nitroindazole synthesis.

Furthermore, the integration of multiple reaction steps into a single, continuous process, a concept known as telescoped synthesis, could be applied to the functionalization of the this compound scaffold. nih.gov This approach, combined with microfluidic extraction for in-line purification, would enable the high-throughput synthesis of a diverse library of analogs for screening in drug discovery and materials science. nih.gov The ability to rapidly generate multigram quantities of these compounds on demand would significantly accelerate research in this area. uc.pt

Novel Catalytic Systems for Transformations of the Indazole Scaffold

The development of novel catalytic systems for the functionalization of the indazole core is a vibrant area of research. rsc.orgbits-pilani.ac.inhilarispublisher.com Transition metal catalysis, in particular, has proven to be a versatile tool for the direct C-H functionalization of indazoles, allowing for the introduction of new substituents in a step- and atom-economical manner. rsc.orgbits-pilani.ac.in

For this compound, the presence of a bromine atom at the 4-position makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This would allow for the introduction of a wide variety of aryl and heteroaryl groups at this position, significantly expanding the chemical space accessible from this starting material. Research into optimizing reaction conditions, including the choice of catalyst, base, and solvent, will be crucial for achieving high yields and broad substrate scope. nih.gov Palladium-catalyzed cross-coupling reactions of other organohalides, such as those containing fluorine, have also been developed and could be adapted for transformations of this scaffold. mdpi.comrsc.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-7-fluoro-5-nitro-1H-indazole, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves sequential halogenation and nitration of the indazole core. Bromination may employ N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF), while fluorination can use Selectfluor under controlled temperatures (40–60°C). Nitration requires careful stoichiometry of nitric acid/sulfuric acid mixtures to avoid over-oxidation. Key factors include:

- Temperature control : Excessive heat during nitration can lead to decomposition.

- Solvent selection : Polar solvents enhance electrophilic substitution but may stabilize competing side reactions.

- Purification : Column chromatography with silica gel and dichloromethane/methanol gradients is critical for isolating the product .